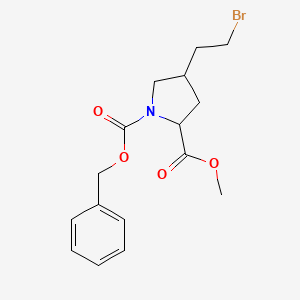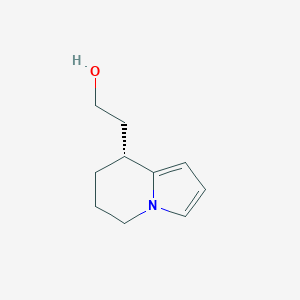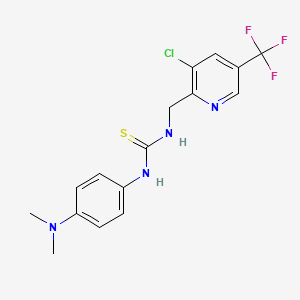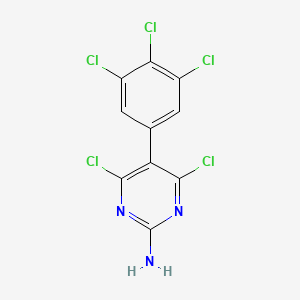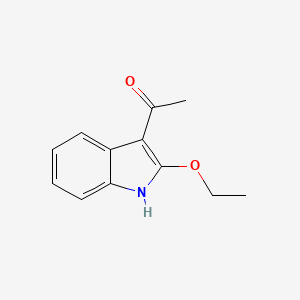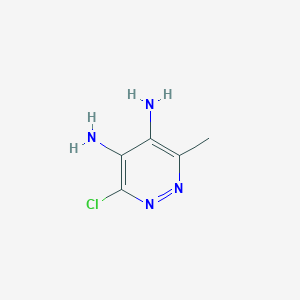
3-Chloro-6-methylpyridazine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methylpyridazine-4,5-diamine: is a heterocyclic compound belonging to the pyridazine family It is characterized by the presence of a chlorine atom at the third position, a methyl group at the sixth position, and two amino groups at the fourth and fifth positions on the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazine-4,5-diamine typically involves the chlorination of 6-methylpyridazine-4,5-diamine. One common method includes the reaction of 6-methylpyridazine-4,5-diamine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
6-Methylpyridazine-4,5-diamine+SOCl2→this compound+HCl+SO2
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Chloro-6-methylpyridazine-4,5-diamine can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of 6-methylpyridazine-4,5-diamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products:
Substitution: Substituted pyridazine derivatives.
Oxidation: Oxidized pyridazine derivatives.
Reduction: Reduced pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-6-methylpyridazine-4,5-diamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of novel catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases and other enzymes involved in disease pathways.
Medicine: The compound is explored for its therapeutic potential in treating autoimmune and inflammatory diseases. It is a key intermediate in the synthesis of p38MAP kinase inhibitors, which have applications in treating conditions like rheumatoid arthritis and psoriasis.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as a precursor for various active ingredients in these products.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-methylpyridazine-4,5-diamine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, as a p38MAP kinase inhibitor, it prevents the phosphorylation of downstream substrates, leading to reduced inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-methylpyridazine
- 3,6-Dichloro-4-methylpyridazine
- 3-Methylpyridazine
Comparison: 3-Chloro-6-methylpyridazine-4,5-diamine is unique due to the presence of two amino groups at the fourth and fifth positions, which significantly influence its reactivity and biological activity. In contrast, compounds like 3-Chloro-4-methylpyridazine and 3,6-Dichloro-4-methylpyridazine lack these amino groups, resulting in different chemical and biological properties. The presence of the chlorine atom at the third position in this compound also distinguishes it from 3-Methylpyridazine, which does not contain any halogen substituents.
Eigenschaften
Molekularformel |
C5H7ClN4 |
|---|---|
Molekulargewicht |
158.59 g/mol |
IUPAC-Name |
3-chloro-6-methylpyridazine-4,5-diamine |
InChI |
InChI=1S/C5H7ClN4/c1-2-3(7)4(8)5(6)10-9-2/h1H3,(H2,7,10)(H2,8,9) |
InChI-Schlüssel |
DEWBLADMHFUXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N=N1)Cl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)
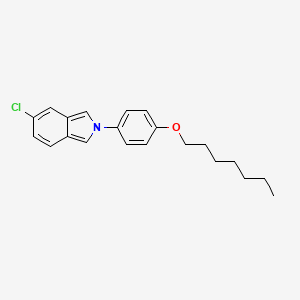
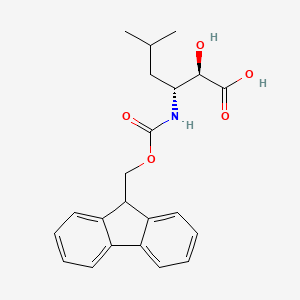
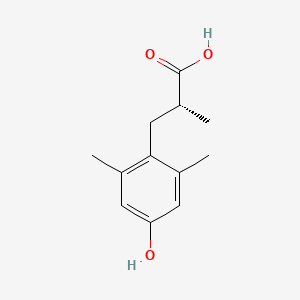

![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)

![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)
